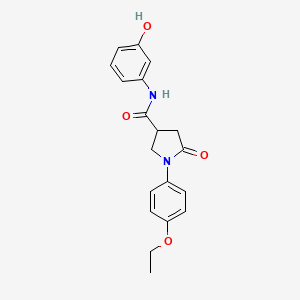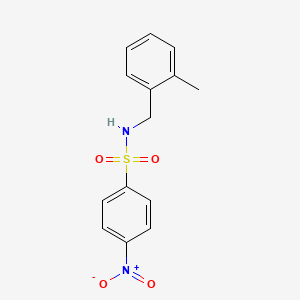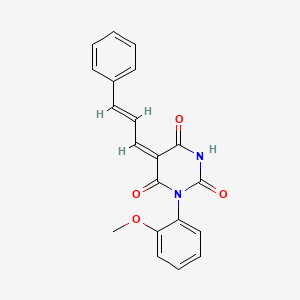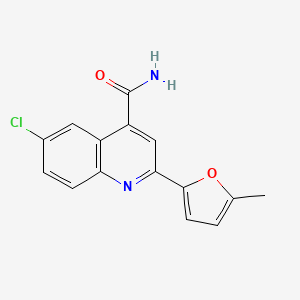
2-(3,4-dimethylphenoxy)-N-(2-furylmethyl)propanamide
Overview
Description
2-(3,4-dimethylphenoxy)-N-(2-furylmethyl)propanamide, also known as FTY720, is a synthetic compound that has been extensively studied for its potential use in treating various diseases. The compound belongs to the class of sphingosine-1-phosphate (S1P) analogs and has been found to modulate the S1P receptor, which is involved in various cellular processes.
Mechanism of Action
2-(3,4-dimethylphenoxy)-N-(2-furylmethyl)propanamide modulates the S1P receptor, which is involved in various cellular processes, including cell migration, proliferation, and survival. 2-(3,4-dimethylphenoxy)-N-(2-furylmethyl)propanamide binds to the S1P receptor and induces its internalization, resulting in the downregulation of the receptor. This downregulation leads to the sequestration of lymphocytes in the lymph nodes, preventing their migration to the peripheral tissues, which is important in the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenoxy)-N-(2-furylmethyl)propanamide has been found to have various biochemical and physiological effects, including the reduction of lymphocyte counts, the modulation of cytokine production, and the inhibition of angiogenesis. 2-(3,4-dimethylphenoxy)-N-(2-furylmethyl)propanamide has also been found to cross the blood-brain barrier and exert its effects on the central nervous system, which is important in the treatment of multiple sclerosis.
Advantages and Limitations for Lab Experiments
2-(3,4-dimethylphenoxy)-N-(2-furylmethyl)propanamide has several advantages for lab experiments, including its stability, solubility, and availability. However, 2-(3,4-dimethylphenoxy)-N-(2-furylmethyl)propanamide has some limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis.
Future Directions
There are several future directions for the research on 2-(3,4-dimethylphenoxy)-N-(2-furylmethyl)propanamide, including the development of more potent and selective S1P receptor modulators, the investigation of the potential use of 2-(3,4-dimethylphenoxy)-N-(2-furylmethyl)propanamide in other diseases, such as inflammatory bowel disease and rheumatoid arthritis, and the investigation of the combination of 2-(3,4-dimethylphenoxy)-N-(2-furylmethyl)propanamide with other drugs for synergistic effects. Additionally, the investigation of the long-term effects of 2-(3,4-dimethylphenoxy)-N-(2-furylmethyl)propanamide on the immune system and the central nervous system is important for its safe and effective use in clinical settings.
Scientific Research Applications
2-(3,4-dimethylphenoxy)-N-(2-furylmethyl)propanamide has been extensively studied for its potential use in treating various diseases, including multiple sclerosis, cancer, and transplant rejection. In multiple sclerosis, 2-(3,4-dimethylphenoxy)-N-(2-furylmethyl)propanamide has been found to reduce the number of relapses and slow down the progression of the disease. In cancer, 2-(3,4-dimethylphenoxy)-N-(2-furylmethyl)propanamide has been found to induce apoptosis in cancer cells and inhibit tumor growth. In transplant rejection, 2-(3,4-dimethylphenoxy)-N-(2-furylmethyl)propanamide has been found to prevent the rejection of transplanted organs.
properties
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(furan-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-11-6-7-14(9-12(11)2)20-13(3)16(18)17-10-15-5-4-8-19-15/h4-9,13H,10H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNORBOJDKMWFTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C(=O)NCC2=CC=CO2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-fluorobenzamide](/img/structure/B4720642.png)
![N-ethyl-2-methoxy-5-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B4720648.png)
![N-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4720651.png)
![ethyl 2-{[({5-[2-(2-furylmethylene)hydrazino]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4720665.png)


![2-chloro-4-(5-{[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4720690.png)
![(3-chlorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B4720704.png)

![5-bromo-N-[3-chloro-4-(difluoromethoxy)phenyl]-2-thiophenesulfonamide](/img/structure/B4720715.png)
![4-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-yl 2-bromobenzoate](/img/structure/B4720725.png)
![N-ethyl-2-{2-[(2-methylphenyl)amino]-2-oxoethyl}-3-oxo-1-piperazinecarboxamide](/img/structure/B4720733.png)

![1-[(4-sec-butylphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine](/img/structure/B4720749.png)